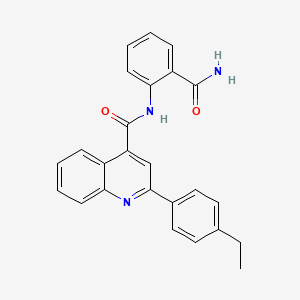![molecular formula C25H27N3O3S B10971074 Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10971074.png)
Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperazine ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Thiophene Derivative: The piperazine derivative is then coupled with a thiophene derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Alkyl halides, in the presence of a base
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Alcohol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic properties and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate is unique due to the presence of both a piperazine ring and a thiophene ring in its structure. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
methyl 2-[(4-benzhydrylpiperazine-1-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3S/c1-18-17-21(24(29)31-2)23(32-18)26-25(30)28-15-13-27(14-16-28)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3,(H,26,30) |
InChI Key |
JCXNGFCIZIVPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10971002.png)
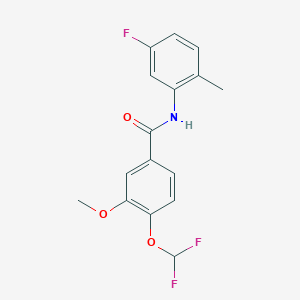
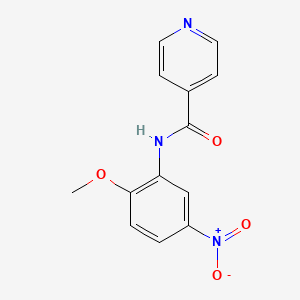
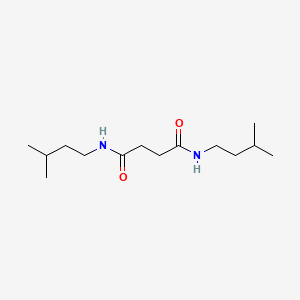
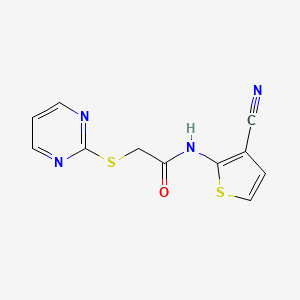
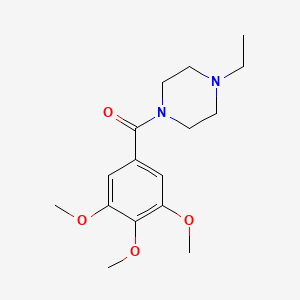
![6-Tert-butyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10971034.png)
![Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10971035.png)
![({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B10971050.png)

![N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B10971055.png)
![3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10971061.png)
